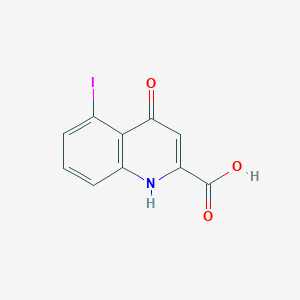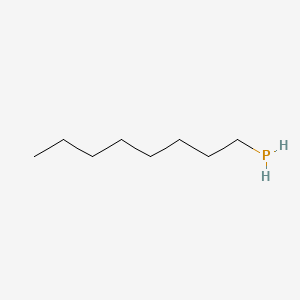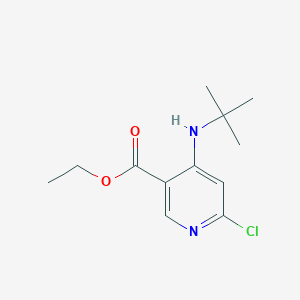
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6INO3 and a molecular weight of 315.06401 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 5-iodo-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid. One common method includes the reaction of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Analyse Des Réactions Chimiques
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, which are useful in drug development.
Applications De Recherche Scientifique
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antibacterial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-iodo-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
1,4-Dihydro-4-oxoquinoline-2-carboxylic acid: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Contains additional functional groups that can enhance its biological activity.
The uniqueness of this compound lies in its iodine substitution, which can significantly alter its chemical and biological properties compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H6INO3 |
|---|---|
Poids moléculaire |
315.06 g/mol |
Nom IUPAC |
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-5-2-1-3-6-9(5)8(13)4-7(12-6)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Clé InChI |
DBHMHURMPHTSPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)C(=O)C=C(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-amino-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8599911.png)





![(Azetidin-1-yl){3-[(cyclopentylmethyl)amino]phenyl}methanone](/img/structure/B8599940.png)



